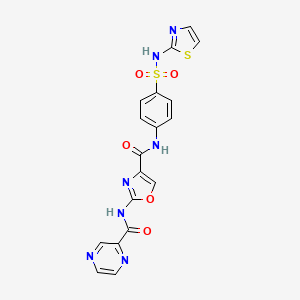

2-(pyrazine-2-carboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide

Description

BenchChem offers high-quality 2-(pyrazine-2-carboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(pyrazine-2-carboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(pyrazine-2-carbonylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7O5S2/c26-15(13-9-19-5-6-20-13)24-17-23-14(10-30-17)16(27)22-11-1-3-12(4-2-11)32(28,29)25-18-21-7-8-31-18/h1-10H,(H,21,25)(H,22,27)(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXMBEMGEFIMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)S(=O)(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(pyrazine-2-carboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article focuses on its biological activity, particularly in cancer treatment and its mechanism of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrazine moiety.

- An oxazole ring.

- A sulfamoyl group attached to a phenyl ring.

This unique combination of functional groups is believed to contribute significantly to its biological activity.

Research indicates that compounds with similar structures can target various biological pathways, particularly those involving adenosine receptors. The compound has been shown to interact with Adenosine A1 and A2 receptors , which play crucial roles in cell signaling and proliferation, particularly in cancer cells .

Anticancer Properties

- Inhibition of Tumor Growth : The compound has demonstrated significant tumor growth inhibition in various cancer models. For instance, related oxazole derivatives have shown up to 63% tumor growth inhibition in human colorectal xenograft models at specific dosages .

- Induction of Apoptosis : Similar compounds have been identified as potent inducers of apoptosis in cancer cells, evidenced by their ability to cleave PARP and induce DNA laddering, hallmark indicators of programmed cell death .

- Targeting Specific Cancer Types : The compound is particularly promising for treating non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), prostate cancer, and breast cancer due to its mechanism of action involving adenosine receptor modulation .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted on oxazole derivatives, revealing that modifications to the structure can enhance biological activity. Notably:

- The introduction of various substituents on the oxazole ring can significantly affect potency and selectivity against specific cancer types .

Case Studies

- Colorectal Cancer Model : In a study using human colorectal DLD-1 cells, a related compound exhibited an EC50 of 270 nM , indicating strong efficacy as an apoptosis inducer. This suggests that the compound may share similar mechanisms of action .

- Neuroblastoma Cells : Another study highlighted the potential for these compounds as inhibitors of acid ceramidase, which is implicated in neuroblastoma progression, showcasing their versatility beyond traditional cancer types .

Data Summary

The following table summarizes key findings related to the biological activity of the compound and its analogs:

| Compound Name | Activity | EC50 (nM) | Tumor Growth Inhibition (%) | Target |

|---|---|---|---|---|

| 2-Pyrazine Derivative | Apoptosis Inducer | 270 | 63% (DLD-1 model) | Colorectal Cancer |

| Oxazole Analog | AC Inhibitor | 25 | Not specified | Neuroblastoma |

| Related Thiazole Compound | A1/A2 Receptor Modulator | Not specified | Significant inhibition observed | Various cancers |

Scientific Research Applications

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of pyrazine and oxazole exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression, such as topoisomerases and kinases.

Case Study : A study demonstrated that similar compounds showed significant inhibition of cancer cell proliferation through cell cycle arrest and apoptosis induction, suggesting that this compound may have similar effects due to its structural analogies .

Antimicrobial Properties

The presence of the pyrazine ring is associated with enhanced antimicrobial activity. Compounds related to this structure have shown efficacy against bacteria such as Mycobacterium tuberculosis and fungi.

Research Findings : Studies have documented that pyrazine derivatives possess a broad spectrum of activity against various microbial strains, attributed to their ability to disrupt microbial cell membranes .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly targeting enzymes like tyrosinase, which is crucial in melanin production. This property is beneficial for cosmetic applications aimed at skin lightening and treating hyperpigmentation disorders.

Experimental Evidence : Preliminary studies have indicated that modifications in the phenyl ring can significantly influence the inhibitory potency against tyrosinase, highlighting the importance of structural variations in enhancing biological activity .

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders. Compounds similar to this one have demonstrated radical scavenging properties.

Findings : The antioxidant potential was assessed using DPPH and ABTS assays, revealing promising results that suggest protective effects against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.